3-Methyl-3',4,5'-trichlorobenzophenone
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Overview
Description
3-Methyl-3’,4,5’-trichlorobenzophenone is a chemical compound with the molecular formula C14H9Cl3O and a molecular weight of 299.58 g/mol . It is also known by its IUPAC name, (4-chloro-3-methylphenyl)(3,5-dichlorophenyl)methanone . This compound is used in various industries, including the synthesis of pharmaceuticals, plastics, and dyes.
Scientific Research Applications
3-Methyl-3’,4,5’-trichlorobenzophenone has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3’,4,5’-trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-3’,4,5’-trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3’,4,5’-trichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzophenone derivatives.
Mechanism of Action
The mechanism of action of 3-Methyl-3’,4,5’-trichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-chlorobenzophenone
- 3,4,5-Trichlorobenzophenone
- 3-Methyl-3’,5’-dichlorobenzophenone
Uniqueness
3-Methyl-3’,4,5’-trichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-(3,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUJRKHARJMPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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